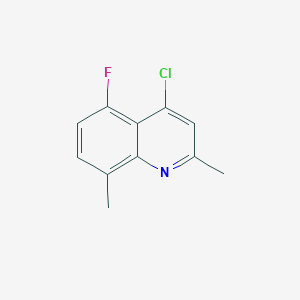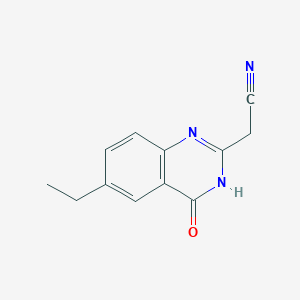
6-Amino-4-methyl-1-propylquinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-4-methyl-1-propylquinolin-2(1H)-one is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an amino group at the 6th position, a methyl group at the 4th position, and a propyl group at the 1st position of the quinoline ring, along with a ketone functional group at the 2nd position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-methyl-1-propylquinolin-2(1H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, starting with 4-methyl-2-nitroaniline, the compound can be synthesized through the following steps:
Nitration: Nitration of 4-methylacetanilide to obtain 4-methyl-2-nitroacetanilide.
Reduction: Reduction of the nitro group to an amino group using a reducing agent like iron powder in the presence of hydrochloric acid.
Cyclization: Cyclization of the resulting 4-methyl-2-aminoacetanilide with a suitable reagent like propyl isocyanate to form the quinoline ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
6-Amino-4-methyl-1-propylquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride as a reducing agent.
Substitution: Halogenating agents like thionyl chloride or phosphorus pentachloride can be used for substitution reactions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: 6-Amino-4-methyl-1-propylquinolin-2-ol.
Substitution: Halogenated quinoline derivatives.
科学的研究の応用
6-Amino-4-methyl-1-propylquinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 6-Amino-4-methyl-1-propylquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA: Binding to DNA and affecting gene expression.
Modulating Receptors: Interacting with cell surface receptors to influence cellular signaling pathways.
類似化合物との比較
Similar Compounds
6-Aminoquinoline: Lacks the methyl and propyl groups, making it less hydrophobic.
4-Methylquinoline: Lacks the amino and propyl groups, affecting its biological activity.
1-Propylquinolin-2(1H)-one: Lacks the amino and methyl groups, altering its chemical reactivity.
Uniqueness
6-Amino-4-methyl-1-propylquinolin-2(1H)-one is unique due to the presence of all three functional groups (amino, methyl, and propyl) on the quinoline ring, which contributes to its distinct chemical and biological properties.
特性
分子式 |
C13H16N2O |
|---|---|
分子量 |
216.28 g/mol |
IUPAC名 |
6-amino-4-methyl-1-propylquinolin-2-one |
InChI |
InChI=1S/C13H16N2O/c1-3-6-15-12-5-4-10(14)8-11(12)9(2)7-13(15)16/h4-5,7-8H,3,6,14H2,1-2H3 |
InChIキー |
MUIYSVATTOYHFV-UHFFFAOYSA-N |
正規SMILES |
CCCN1C2=C(C=C(C=C2)N)C(=CC1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















